molecular formula C8H11N3O2 B13176408 Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B13176408
M. Wt: 181.19 g/mol
InChI Key: HTYUHJILMJZYTN-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a cyclopropyl group at position 1, and a methyl ester at position 4. This structure combines functional groups that confer unique physicochemical and biological properties. The cyclopropyl moiety enhances metabolic stability by resisting oxidative degradation, while the methyl ester group modulates lipophilicity and serves as a synthetic handle for further derivatization . The compound is primarily utilized as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-amino-1-cyclopropylpyrazole-4-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11(7(6)9)5-2-3-5/h4-5H,2-3,9H2,1H3

InChI Key

HTYUHJILMJZYTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation to yield the desired compound . The reaction is usually carried out in the presence of a base such as sodium ethoxide and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, which can be further utilized in different applications .

Scientific Research Applications

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole Derivatives

Pyrazole derivatives with varying substituents exhibit distinct properties. For instance, compounds such as 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 2) and 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 3) replace the cyclopropyl and ester groups with aromatic substituents. Key differences include:

  • Hydrogen Bonding : The carboximidamide group in compounds facilitates hydrogen bonding, impacting solubility and crystal packing . In contrast, the methyl ester in the target compound may reduce intermolecular H-bonding, favoring hydrophobic interactions.
  • Biological Activity : Aromatic substituents (e.g., phenyl, chlorophenyl) are often associated with enhanced binding to hydrophobic enzyme pockets, whereas the cyclopropyl group in the target compound may improve metabolic stability .
Table 1: Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Properties
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate 1-Cyclopropyl, 5-amino, 4-COOCH₃ 195.18 g/mol Moderate lipophilicity, ester hydrolyzable to carboxylic acid
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () 3-Ph, 5-Ph, 1-carboximidamide 265.32 g/mol High H-bond capacity, aromatic interactions
5-(4-Cl-Ph)-3-Ph-4,5-dihydro-1H-pyrazole-1-carboximidamide () 3-Ph, 5-4-Cl-Ph, 1-carboximidamide 299.77 g/mol Enhanced electrophilicity, potential bioactivity

Ester Variations: Methyl vs. Ethyl

The ethyl ester analog (Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate, ) differs solely in the ester alkyl chain. Key comparisons:

  • Metabolic Stability : Methyl esters are generally hydrolyzed faster by esterases than ethyl esters, making the ethyl variant more persistent in biological systems .
  • Synthetic Utility : Methyl esters are often preferred in solid-phase synthesis due to their lower molecular weight and ease of cleavage.

Salt Forms and Stability

The potassium salt of 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate () highlights the impact of counterions:

  • Solubility : Potassium salts typically exhibit higher water solubility than free acids or methyl esters, advantageous for formulation.
  • Crystallinity : Ionic interactions in salts can lead to distinct crystal packing patterns, affecting stability and shelf life .

Biological Activity

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate features a pyrazole ring with a cyclopropyl group at the 1-position and an amino group at the 5-position. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2 with a molecular weight of approximately 184.21 g/mol.

The compound's mechanism of action primarily involves inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that derivatives of this compound can act as covalent inhibitors targeting both wild-type and mutant forms of FGFRs, effectively suppressing tumor cell proliferation.

Anticancer Properties

Recent studies have shown that methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate exhibits potent anticancer activity. For instance, a representative derivative demonstrated nanomolar activity against FGFRs, with IC50 values indicating strong inhibition:

Target IC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F62

Additionally, the compound significantly inhibited the proliferation of various cancer cell lines, including:

Cell Line IC50 (nM)
NCI-H520 (Lung)19
SNU-16 (Gastric)59
KATO III (Gastric)73

These findings suggest that this compound could serve as a promising candidate for further development as an anticancer agent targeting FGFR-related pathways .

Antiparasitic Activity

Emerging research also highlights the potential antiparasitic properties of methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate. The compound has shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicate that modifications to the pyrazole structure can enhance both potency and selectivity against this pathogen.

Case Studies

Case Study 1: FGFR Inhibition in Cancer Models

A study conducted on various cancer models demonstrated that methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate effectively inhibited cell growth in vitro and reduced tumor size in xenograft models. The compound's ability to irreversibly bind to FGFRs was confirmed via X-ray crystallography, providing insights into its binding interactions and confirming its potential as a therapeutic agent .

Case Study 2: Antiparasitic Efficacy

In another study focusing on malaria treatment, analogs of methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate were tested for their ability to inhibit PfATP4, an essential enzyme for the survival of Plasmodium falciparum. The optimized compounds exhibited significant activity with EC50 values in the low micromolar range, indicating their potential as new antimalarial therapies .

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